molecular formula C10H10N2O4 B2405313 Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate CAS No. 1059195-96-8

Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate

Cat. No. B2405313
CAS RN: 1059195-96-8
M. Wt: 222.2
InChI Key: DYPKUMVHMDDLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate” is a chemical compound with the molecular formula C12H11NO4 . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate” is complex, with a molecular weight of 233.22 . The InChI code for the compound is 1S/C12H11NO4/c1-17-11(15)7-13-10(14)6-8-4-2-3-5-9(8)12(13)16/h2-5H,6-7H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate” is a solid compound . The compound has a molecular weight of 233.22 . The InChI code for the compound is 1S/C12H11NO4/c1-17-11(15)7-13-10(14)6-8-4-2-3-5-9(8)12(13)16/h2-5H,6-7H2,1H3 .

Scientific Research Applications

Novel Heterocyclic Compound Synthesis

Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate has been utilized in the synthesis of novel heterocyclic compounds. For instance, its interaction with N-arylmaleimides in boiling methanol and acetic acid leads to previously unexplored methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido[1, 2-a] pyrazine-9-carboxylates (Medvedevat et al., 2015).

Antibacterial Activity

This chemical has also been incorporated into the design and synthesis of quinolones with antibacterial properties. Specifically, the development of 7-(1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-7-yl) quinolones demonstrated notable antibacterial activity against certain ciprofloxacin-resistant bacterial strains (Zhu et al., 2009).

Alkaloid Analogue Synthesis

Further, this compound has been a key starting material for the synthesis of novel analogues of natural alkaloids, such as peramine. The heterocyclic compound was synthesized by reacting N-alkylpyrrole with hydrazine hydrate, leading to various novel compounds characterized by multiple analytical techniques (Voievudskyi et al., 2016).

Vascular Smooth Muscle Relaxants and Antihypertensive Agents

Another significant application of this chemical is in the synthesis of tetrahydropyrrolo[1,2-a]quinoxalines and tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines. These compounds have been tested for their ability to relax potassium-depolarized aortic smooth muscle and for their antihypertensive activity (Abou-Gharbia et al., 1984).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with the compound are H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

methyl 2-(1,3-dioxo-4H-pyrrolo[1,2-a]pyrazin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-16-8(13)5-7-10(15)11-9(14)6-3-2-4-12(6)7/h2-4,7H,5H2,1H3,(H,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPKUMVHMDDLOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NC(=O)C2=CC=CN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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